Sulfopyruvate

説明

Significance within Microbial Metabolism and Biogeochemical Cycles

The significance of 3-sulfopyruvate in microbial metabolism is most pronounced in its role as a central intermediate in the degradation of other sulfonated compounds. researchgate.net In marine environments, numerous microorganisms utilize sulfonates as a source of sulfur for growth. nih.gov The metabolism of these compounds often converges on the formation of 3-sulfopyruvate, which then undergoes further enzymatic reactions.

This metabolic activity is a key component of the global sulfur cycle. wikipedia.org Microorganisms that process sulfonates via 3-sulfopyruvate contribute to the mineralization of organic sulfur, making it available to other organisms in the ecosystem. nih.govnih.gov The transformation of sulfur through these microbial pathways is essential for maintaining the balance of sulfur in various environmental compartments, including the oceans and terrestrial soils. nih.govmdpi.com While its primary role is within the sulfur cycle, the metabolism of 3-sulfopyruvate is also indirectly linked to the carbon cycle, as the carbon skeleton of the molecule can be channeled into central metabolism.

Historical Context of 3-Sulfopyruvate Research and Discovery

The discovery of 3-sulfopyruvate is intrinsically linked to the broader investigation of organosulfonate metabolism in microorganisms. Its identification as a distinct biochemical entity arose from studies aimed at elucidating the enzymatic pathways responsible for the breakdown of sulfonated compounds. Early research into cysteine metabolism hinted at the formation of related sulfonated keto acids. umaryland.edu

A significant milestone in 3-sulfopyruvate research was the characterization of the degradative pathway of 3-sulfolactate in the marine bacterium Roseovarius nubinhibens. In these studies, 3-sulfopyruvate was identified as the key branch-point intermediate. Further research into the biosynthesis of coenzyme M, a vital cofactor in methanogenic archaea and in the metabolism of certain bacteria, also revealed 3-sulfopyruvate as a critical precursor. The enzyme responsible for its decarboxylation, sulfopyruvate decarboxylase, was subsequently identified and characterized, solidifying the importance of 3-sulfopyruvate in these ancient metabolic pathways.

Overview of Key Enzymatic Transformations Involving 3-Sulfopyruvate

3-Sulfopyruvate is a substrate for several key enzymes that direct its fate within the cell. These enzymatic transformations are central to its metabolic role.

One of the primary enzymes acting on 3-sulfopyruvate is sulfolactate dehydrogenase . This enzyme catalyzes the oxidation of 3-sulfolactate to produce 3-sulfopyruvate. researchgate.net

Once formed, 3-sulfopyruvate can be acted upon by This compound decarboxylase . This enzyme catalyzes the decarboxylation of 3-sulfopyruvate to form sulfoacetaldehyde (B1196311) and carbon dioxide. This is a key step in both the degradation of sulfolactate and the biosynthesis of coenzyme M. researchgate.net

Alternatively, 3-sulfopyruvate can undergo transamination. An aminotransferase can convert 3-sulfopyruvate to (S)-cysteate. This (S)-cysteate can then be desulfonated by cysteate sulfo-lyase , releasing sulfite (B76179) and pyruvate (B1213749). researchgate.net

In the degradative pathway found in Roseovarius nubinhibens, the sulfoacetaldehyde produced from the decarboxylation of 3-sulfopyruvate is further metabolized by sulfoacetaldehyde acetyltransferase . This enzyme converts sulfoacetaldehyde and phosphate (B84403) into acetyl phosphate and sulfite. researchgate.net

These enzymatic transformations highlight the central position of 3-sulfopyruvate in a bifurcated pathway that allows for the flexible metabolism of sulfonated compounds, contributing to both the carbon and sulfur cycles. researchgate.net

Detailed Research Findings

The following table summarizes the key enzymatic reactions involving 3-sulfopyruvate, providing a more detailed look at the biochemical transformations.

| Enzyme | EC Number | Reaction | Organism Example |

| Sulfolactate dehydrogenase | 1.1.1.338 | (S)-3-Sulfolactate + NAD+ <=> 3-Sulfopyruvate + NADH + H+ | Roseovarius nubinhibens |

| This compound decarboxylase | 4.1.1.79 | 3-Sulfopyruvate <=> 2-Sulfoacetaldehyde + CO2 | Methanococcus jannaschii, Roseovarius nubinhibens |

| Aminotransferase | - | 3-Sulfopyruvate + L-Glutamate <=> (S)-Cysteate + 2-Oxoglutarate | Roseovarius nubinhibens |

| Cysteate sulfo-lyase | 4.4.1.25 | (S)-Cysteate <=> Pyruvate + Sulfite | Roseovarius nubinhibens |

| Sulfoacetaldehyde acetyltransferase | 2.3.3.15 | 2-Sulfoacetaldehyde + Phosphate <=> Acetyl phosphate + Sulfite | Roseovarius nubinhibens |

Structure

3D Structure

特性

CAS番号 |

98022-26-5 |

|---|---|

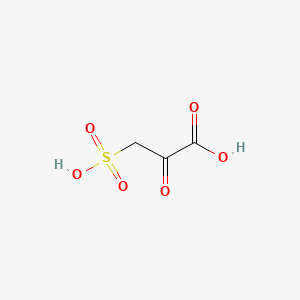

分子式 |

C3H4O6S |

分子量 |

168.13 g/mol |

IUPAC名 |

2-oxo-3-sulfopropanoic acid |

InChI |

InChI=1S/C3H4O6S/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H,7,8,9) |

InChIキー |

BUTHMSUEBYPMKJ-UHFFFAOYSA-N |

SMILES |

C(C(=O)C(=O)O)S(=O)(=O)O |

正規SMILES |

C(C(=O)C(=O)O)S(=O)(=O)O |

他のCAS番号 |

98022-26-5 |

物理的記述 |

Solid |

同義語 |

2-carboxy-2-oxoethanesulfonic acid beta-sulfopyruvic acid |

製品の起源 |

United States |

Biosynthetic Pathways of 3 Sulfopyruvate

Coenzyme M Biosynthesis in Archaea (Methanogens)

Methanogenic archaea rely on Coenzyme M for their energy metabolism, particularly in the terminal methyl transfer step of methanogenesis. pnas.orgnih.govresearchgate.net The biosynthesis of this coenzyme involves a series of enzymatic transformations, with 3-sulfopyruvate acting as a pivotal intermediate. biorxiv.orgnih.gov

Prevalent in Class I methanogens, this pathway initiates with phosphoenolpyruvate (B93156) (PEP) and sulfite (B76179). pnas.orgbiorxiv.org The conversion of these substrates into 3-sulfopyruvate involves a sequence of three enzymatic reactions.

Phosphoenolpyruvate-Dependent Pathway (Pathway I)

Sulfolactate Dehydrogenase (ComC)-Mediated Oxidation of Sulfolactate to 3-SulfopyruvateThe final step in generating 3-sulfopyruvate via this route is catalyzed by sulfolactate dehydrogenase (ComC).pnas.orgThis enzyme facilitates the NAD+-dependent oxidation of (R)-sulfolactate, producing 3-sulfopyruvate.pnas.org

This alternative pathway, observed in Class II and Class III methanogens, utilizes L-phosphoserine as its starting material. pnas.orgbiorxiv.org It also leads to the formation of 3-sulfopyruvate, but through a different enzymatic sequence.

The pathway begins with L-phosphoserine, which undergoes a concerted reaction involving the elimination of its β-phosphate group and the simultaneous addition of sulfite. pnas.orgbiorxiv.orgnih.gov This transformation, catalyzed by cysteate synthase, results in the formation of L-cysteate. pnas.orgbiorxiv.org Subsequently, L-cysteate is converted into 3-sulfopyruvate through a transamination reaction, typically mediated by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aspartate aminotransferase. pnas.orgnih.gov This process establishes 3-sulfopyruvate as a common intermediate shared with the PEP-dependent pathway. pnas.org

Table 1: Summary of 3-Sulfopyruvate Biosynthesis Pathways in Methanogens

| Pathway | Step | Enzyme | Substrate(s) | Product(s) | Key Cofactor(s) |

| 2.1.1. Phosphoenolpyruvate-Dependent (I) | 1 | Phosphosulfolactate Synthase (ComA/XcbB) | Phosphoenolpyruvate (PEP), Sulfite | (R)-Phosphosulfolactate | - |

| 2 | Phosphosulfolactate Phosphatase (ComB) | (R)-Phosphosulfolactate | (R)-Sulfolactate | - | |

| 3 | Sulfolactate Dehydrogenase (ComC) | (R)-Sulfolactate | 3-Sulfopyruvate | NAD+ | |

| 2.1.2. Phosphoserine-Dependent (II) | 1 | Cysteate Synthase | L-Phosphoserine, Sulfite | L-Cysteate | PLP (implied) |

| 2 | Aspartate Aminotransferase | L-Cysteate, α-ketoglutarate | 3-Sulfopyruvate, Pyruvate (B1213749) | PLP |

Compound List:

3-Sulfopyruvate

Coenzyme M (CoM)

Phosphoenolpyruvate (PEP)

Sulfite

(R)-Phosphosulfolactate (PSL)

(R)-Sulfolactate

L-Phosphoserine

L-Cysteate

Sulfolactate Dehydrogenase

Phosphosulfolactate Phosphatase

Phosphosulfolactate Synthase

Aspartate Aminotransferase

Cysteate Synthase

NAD+

Pyridoxal 5'-phosphate (PLP)

Phosphoserine-Dependent Pathway (Pathway II)

Role of Pyridoxal 5′-Phosphate-Dependent Cysteate Synthase

The biosynthesis of sulfopyruvate often involves preceding steps that generate its precursor, L-cysteate. In certain archaeal pathways, particularly in Class II methanogens, the enzyme L-cysteate synthase is crucial for this initial conversion nih.govuniprot.org. This enzyme is pyridoxal 5′-phosphate (PLP)-dependent and catalyzes a reaction that involves the beta-elimination of phosphate (B84403) from L-phosphoserine, followed by the addition of sulfite to a dehydroalanine (B155165) intermediate, ultimately yielding L-cysteate nih.govuniprot.org. PLP acts as a cofactor, facilitating the formation of Schiff bases and stabilizing reactive intermediates during these transformations acs.orgwikipedia.org.

Transamination of L-Cysteate by Aminotransferases to Form 3-Sulfopyruvate

Following the formation of L-cysteate, its conversion to 3-sulfopyruvate is achieved through a transamination reaction researchgate.netnih.govasm.org. This process is catalyzed by various PLP-dependent aminotransferases, including aspartate aminotransferases and specific cysteate:2-oxoglutarate aminotransferases nih.govasm.orgnih.gov. These enzymes facilitate the transfer of an amino group, typically from donors like glutamate (B1630785) or aspartate, to this compound, or in the reverse direction, from cysteate to an α-keto acid. The net result is the interconversion between L-cysteate and 3-sulfopyruvate, with this compound serving as a key intermediate for subsequent metabolic steps nih.gov.

Convergent Evolution of Coenzyme M Biosynthesis Pathways in Archaea and Bacteria

The biosynthesis of coenzyme M (CoM), an essential cofactor in methanogenesis and hydrocarbon metabolism, provides a compelling example of convergent evolution, where similar biochemical functions have arisen independently in different domains of life researchgate.netnih.govpnas.orgwsu.edupnas.org. While archaea employ pathways that can initiate from either phosphoenolpyruvate (PEP) or L-phosphoserine, bacteria predominantly utilize a pathway starting from PEP nih.govpnas.orgwsu.edupnas.org. Despite these distinct starting points and the utilization of different enzyme families—such as aspartase/fumarase superfamily members and PLP-dependent enzymes in bacteria pnas.orgwsu.edupnas.org—both archaeal and bacterial CoM biosynthetic routes converge on This compound as a common intermediate researchgate.netnih.govnih.govpnas.org. This convergence highlights the evolutionary advantage of utilizing a central, versatile intermediate for a critical biomolecule. In some archaeal lineages, enzymes like cysteate synthase have even evolved from ancestral enzymes such as threonine synthase, further illustrating the diverse evolutionary paths leading to this shared metabolic capability nih.gov.

3-Sulfopyruvate as an Intermediate in Specific Bacterial Biosynthetic Routes

While the primary and most extensively studied role of 3-sulfopyruvate in bacteria is its function as a central intermediate in the biosynthesis of coenzyme M researchgate.netnih.govnih.govpnas.orgwsu.edupnas.orgasm.orgpsu.edu, it also features in other metabolic routes, particularly in the degradation of sulfonates.

In the bacterium Paracoccus pantotrophus, L-cysteate is metabolized via an initial transamination step catalyzed by an (R)-cysteate:2-oxoglutarate aminotransferase, yielding 3-sulfopyruvate nih.govuni-konstanz.de. This intermediate is then reduced by a sulfolactate dehydrogenase to form 3-sulfolactate, which is subsequently desulfonated nih.govuni-konstanz.de.

Similarly, in Roseovarius nubinhibens, 3-sulfopyruvate emerges as an intermediate during the degradation of 3-sulfolactate. Here, it can follow two distinct branches: either it is decarboxylated by the enzyme this compound decarboxylase (ComDE) to produce sulfoacetaldehyde (B1196311), or it undergoes transamination to form (S)-cysteate asm.orgnih.gov. These pathways demonstrate the versatility of this compound as a metabolic node, connecting different sulfur compound degradation routes.

Data Tables

Table 1: Key Enzymes Involved in this compound Metabolism

| Enzyme Name | EC Number | Reaction Catalyzed | Cofactors | Example Organisms/Pathways |

| Cysteate Synthase | 2.5.1.76 | L-phosphoserine + sulfite <=> L-cysteate + phosphate | Pyridoxal 5′-phosphate (PLP) | Class II Methanogens (e.g., Methanosarcina acetivorans), CoM biosynthesis |

| Aminotransferases (e.g., Aspartate AT, Cys:2-OG AT) | 2.6.1.1 | L-cysteate + α-ketoglutarate <=> 3-sulfopyruvate + L-glutamate (general representation) | Pyridoxal 5′-phosphate (PLP) | Various bacteria and archaea; CoM biosynthesis; Cysteate dissimilation |

| This compound Decarboxylase (ComDE) | 4.1.1.79 | 3-sulfopyruvate <=> 2-sulfoacetaldehyde + CO₂ | Thiamine (B1217682) diphosphate (B83284) (TPP); requires ComD & ComE | Methanogens (Methanococcus jannaschii), Bacteria (Xanthobacter autotrophicus Py2); CoM biosynthesis, Sulfolactate degradation |

| Sulfolactate Dehydrogenase | 1.1.1.272 | 3-sulfolactate + NAD⁺ <=> 3-sulfopyruvate + NADH + H⁺ | NAD⁺ | Paracoccus pantotrophus, Roseovarius nubinhibens; Cysteate/Sulfolactate degradation |

Table 2: Comparative Overview of Coenzyme M Biosynthesis Pathways

| Pathway Feature | Archaea (General) | Bacteria (General) |

| Starting Substrate | Phosphoenolpyruvate (PEP) or L-phosphoserine | Phosphoenolpyruvate (PEP) |

| Key Intermediates | (R)-phosphosulfolactate, (R)-sulfolactate, This compound , Sulfoacetaldehyde | (R)-phosphosulfolactate, (R)-sulfolactate, This compound , Sulfoacetaldehyde |

| Enzyme Families | PLP-dependent enzymes, ThDP-dependent enzymes | Aspartase/fumarase superfamily, PLP-dependent enzymes |

| Evolutionary Aspect | Evolved from ancestral enzymes (e.g., threonine synthase for cysteate synthase) | Evolved independently from archaeal pathways (convergent evolution) |

| Convergence Point | This compound | This compound |

Compound List:

3-Sulfolactate

3-Sulfopyruvate

2-sulfoacetaldehyde

Aspartate

Coenzyme M (CoM)

Glutamate

L-aspartate

L-cysteate

L-glutamate

L-phosphoserine

Phosphate

Phosphoenolpyruvate (PEP)

Pyruvate

Sulfite

Thiamine diphosphate (TPP)

Catabolic and Degradative Pathways Involving 3 Sulfopyruvate

Sulfonate Degradation in Microorganisms

Microorganisms are adept at metabolizing a wide array of organosulfonates, compounds characterized by a stable carbon-sulfur bond. These compounds are abundant in nature and include essential biomolecules as well as anthropogenic pollutants. The microbial degradation of sulfonates is critical for the global sulfur cycle, allowing for the release and subsequent assimilation of sulfur atoms into inorganic forms. This process often involves specialized enzymes that cleave the recalcitrant C-SO₃⁻ bond, releasing sulfite (B76179), which is then typically oxidized to sulfate (B86663).

Bifurcated Degradative Pathways of 3-Sulfolactate

3-Sulfolactate, a widespread natural product, serves as a substrate for microbial degradation, often proceeding through a bifurcated pathway. This means that after an initial transformation, the intermediate molecule can be channeled into two distinct metabolic routes for further breakdown. In the bacterium Roseovarius nubinhibens ISM, for instance, 3-sulfolactate is degraded as a sole source of carbon and energy via a bifurcated pathway that involves key desulfonative enzymes asm.orgnih.gov. This bacterium quantitatively utilizes sulfolactate, with the sulfonate sulfur being excreted as sulfate nih.gov.

3-Sulfopyruvate as a Central Branching Point

Following the uptake of 3-sulfolactate, a crucial initial step in its degradation often involves its oxidation to 3-sulfopyruvate asm.orgnih.govfrontiersin.org. This oxidation is catalyzed by a sulfolactate dehydrogenase (SlcD) asm.orgnih.govgxu.edu.cn. 3-Sulfopyruvate then acts as a central branching point, where the metabolic stream diverges into at least two distinct desulfonation routes asm.orgnih.gov. This strategic positioning allows for flexibility in microbial metabolism, enabling the efficient breakdown of the sulfonate moiety and the subsequent utilization of the carbon backbone.

Role of Sulfolactate Dehydrogenase (SlcD) in 3-Sulfolactate Oxidation

Sulfolactate dehydrogenase (SlcD) is a membrane-bound enzyme responsible for the oxidation of 3-sulfolactate to 3-sulfopyruvate asm.orgnih.govgxu.edu.cn. This reaction typically requires an electron acceptor, such as ferricyanide, in experimental settings nih.gov. SlcD is often inducible, meaning its production is triggered by the presence of its substrate, 3-sulfolactate nih.gov. The enzyme plays a pivotal role in channeling 3-sulfolactate into the degradative pathways, with 3-sulfopyruvate being the immediate product and the key intermediate at the metabolic bifurcation point asm.orgnih.gov.

Desulfonation Mechanisms Initiated from 3-Sulfopyruvate

Once 3-sulfopyruvate is formed, microorganisms employ different enzymatic mechanisms to cleave the carbon-sulfur bond and release the sulfite group. The two primary desulfonation pathways originating from 3-sulfopyruvate involve either decarboxylation followed by desulfonation of the resulting sulfoacetaldehyde (B1196311), or transamination followed by desulfonation of the resulting cysteate.

Pathway via Sulfopyruvate Decarboxylase (ComDE) and Sulfoacetaldehyde Acetyltransferase (Xsc)

One major route for the desulfonation of 3-sulfopyruvate involves its conversion to sulfoacetaldehyde. This is primarily achieved by the enzyme 3-sulfopyruvate decarboxylase , also known as ComDE asm.orgresearchgate.net. ComDE catalyzes the decarboxylation of 3-sulfopyruvate, releasing carbon dioxide and forming sulfoacetaldehyde asm.orgresearchgate.netuniprot.orgresearchgate.net. This enzyme is thiamine (B1217682) diphosphate-dependent uniprot.orgresearchgate.net.

The sulfoacetaldehyde produced is then acted upon by sulfoacetaldehyde acetyltransferase (Xsc) asm.orgwikipedia.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Xsc catalyzes the cleavage of the C-S bond in sulfoacetaldehyde, yielding sulfite and acetyl phosphate (B84403) asm.orgwikipedia.orgresearchgate.netresearchgate.net. Acetyl phosphate is subsequently converted to acetyl-CoA, which can enter central metabolic pathways like the Krebs cycle for energy production asm.org. Xsc is also a thiamine diphosphate-dependent enzyme researchgate.netresearchgate.net. This pathway is found in various bacteria, including Roseovarius nubinhibens ISM asm.orgnih.govresearchgate.net.

Pathway via Cysteate Transamination and Cysteate Sulfo-Lyase (CuyA)

The alternative desulfonation pathway from 3-sulfopyruvate involves transamination to form cysteate. This step typically requires a cysteate transaminase , such as the (S)-cysteate:2-oxoglutarate aminotransferase (Coa) asm.orgnih.govuni-konstanz.de. Coa, often found to be constitutive, facilitates the transfer of an amino group to 3-sulfopyruvate, forming (S)-cysteate and regenerating an amino group acceptor, often from glutamate (B1630785) via glutamate dehydrogenase asm.orgnih.gov.

The resulting (S)-cysteate is then desulfonated by cysteate sulfo-lyase (CuyA) asm.orgnih.govresearchgate.netresearchgate.netuni-konstanz.denih.govuniprot.orgzfin.org. CuyA is a pyridoxal (B1214274) 5′-phosphate-dependent enzyme that cleaves the C-S bond of (S)-cysteate, releasing sulfite, pyruvate (B1213749), and ammonia (B1221849) nih.govuniprot.orgzfin.orgcreative-enzymes.com. This pathway is also a significant route for sulfonate degradation in various microorganisms, including Roseovarius nubinhibens ISM asm.orgnih.govresearchgate.net and Silicibacter pomeroyi DSS-3 uni-konstanz.denih.gov.

Table 1: Key Enzymes in 3-Sulfolactate and 3-Sulfopyruvate Degradation

| Enzyme Name | EC Number | Cofactor(s) | Primary Role | Pathway Involvement | Reference(s) |

| Sulfolactate Dehydrogenase (SlcD) | 1.1.1.272 | NAD(P)H | Oxidizes 3-sulfolactate to 3-sulfopyruvate | Initial step of bifurcated pathway | asm.orgnih.govgxu.edu.cn |

| 3-Sulfopyruvate Decarboxylase (ComDE) | 4.1.1.79 | Thiamine diphosphate (B83284) | Decarboxylates 3-sulfopyruvate to sulfoacetaldehyde | Pathway via Xsc | asm.orgresearchgate.netuniprot.orgresearchgate.net |

| Sulfoacetaldehyde Acetyltransferase (Xsc) | 2.3.3.15 | Thiamine diphosphate | Desulfonates sulfoacetaldehyde to sulfite and acetyl phosphate | Pathway via ComDE | asm.orgwikipedia.orgresearchgate.netresearchgate.net |

| Cysteate Transaminase (e.g., Coa) | 2.6.1.– | Pyridoxal phosphate | Transaminates 3-sulfopyruvate to (S)-cysteate | Pathway via CuyA | asm.orgnih.govuni-konstanz.de |

| Cysteate Sulfo-Lyase (CuyA) | 4.4.1.25 | Pyridoxal phosphate | Desulfonates (S)-cysteate to pyruvate, sulfite, and ammonia | Pathway via Transamination | asm.orgresearchgate.netnih.govuniprot.org |

| Sulfolactate Sulfo-Lyase (SuyAB) | 4.4.1.24 | Fe(II) | Desulfonates sulfolactate directly to pyruvate and sulfite (alternative route) | Alternative route for sulfolactate breakdown | researchgate.netuni-konstanz.deuni-konstanz.de |

Table 2: Desulfonation Mechanisms Initiated from 3-Sulfopyruvate

| Pathway Branch | Key Enzymes Involved | Intermediate Products | Final Desulfonation Products (from 3-sulfopyruvate) |

| Pathway via ComDE and Xsc | 3-Sulfopyruvate Decarboxylase (ComDE), Sulfoacetaldehyde Acetyltransferase (Xsc) | Sulfoacetaldehyde, Acetyl phosphate | Sulfite, Acetyl-CoA |

| Pathway via Cysteate Transamination and CuyA | Cysteate Transaminase (e.g., Coa), Cysteate Sulfo-Lyase (CuyA) | (S)-Cysteate | Sulfite, Pyruvate, Ammonia |

These pathways highlight the sophisticated enzymatic machinery that microorganisms possess to cleave the stable C-S bond in sulfonated compounds, thereby playing a crucial role in sulfur cycling and the broader biogeochemical landscape.

Enzymology of 3 Sulfopyruvate Transformations

Sulfopyruvate Decarboxylase (EC 4.1.1.79)

This compound decarboxylase (SPDC), classified under EC 4.1.1.79, is a lyase enzyme that catalyzes the removal of a carboxyl group from 3-sulfopyruvate, yielding 2-sulfoacetaldehyde and carbon dioxide. This reaction is a critical step in the biosynthesis of coenzyme M.

Structural and Subunit Composition

This compound decarboxylase is known to be a multi-subunit enzyme. In Methanococcus jannaschii, the enzyme is composed of two distinct subunits, designated ComD and ComE, which assemble to form an α6β6 dodecameric structure nih.gov. This complex organization is typical for some thiamine (B1217682) pyrophosphate (TPP)-dependent decarboxylases acs.orgnih.gov. The gene products comD and comE encode these subunits, respectively nih.gov. Studies in Roseovarius nubinhibens ISM also identify the enzyme as ComDE nih.govresearchgate.netcapes.gov.brnih.govasm.org.

Catalytic Mechanism and Cofactor Requirements

The catalytic activity of this compound decarboxylase is dependent on the presence of Thiamine Pyrophosphate (TPP) as a cofactor nih.govacs.orgnih.govgenome.jpenzyme-database.orgcreative-enzymes.comqmul.ac.ukebi.ac.ukuniprot.org. TPP-dependent decarboxylases operate via a mechanism that involves the formation of a carbanion intermediate, stabilized by the electron-withdrawing properties of the thiazolium ring of TPP acs.orgnih.gov. The enzyme abstracts a proton from the imino tautomer of TPP, generating a ylide that attacks the α-carbonyl of the substrate, 3-sulfopyruvate. This leads to the formation of a carbanion intermediate, which subsequently releases carbon dioxide acs.orgnih.gov.

Substrate Specificity and Analogue Reactivity

This compound decarboxylase exhibits high specificity for its substrate, 3-sulfopyruvate. The enzyme catalyzes the decarboxylation of 3-sulfopyruvate to produce 2-sulfoacetaldehyde and CO2 acs.orgnih.govgenome.jpenzyme-database.orgcreative-enzymes.comqmul.ac.ukuniprot.orgresearchgate.net. Crucially, studies have shown that this enzyme does not decarboxylate pyruvate (B1213749) or phosphonopyruvate (B1221233), distinguishing it from other related decarboxylases nih.govgenome.jpcreative-enzymes.comqmul.ac.uk. This strict substrate specificity is vital for its role in the precise metabolic pathways it participates in.

Enzyme Regulation and Sensitivity

This compound decarboxylase has been noted to be sensitive to oxygen nih.govgenome.jpcreative-enzymes.comqmul.ac.ukexpasy.org. In Methanococcus jannaschii, the enzyme was found to be inactivated by oxygen and could be reactivated through reduction with dithionite (B78146) nih.gov. This oxygen sensitivity suggests that the enzyme's activity might be regulated by the redox state of its environment.

Gene Identification and Expression Studies

The genes encoding this compound decarboxylase have been identified in various organisms. In Methanococcus jannaschii, the enzyme is encoded by the comDE genes nih.gov. Similarly, in the marine bacterium Roseovarius nubinhibens ISM, the enzyme is also referred to as ComDE, and its presence and role in a degradative pathway have been studied through genome sequencing and expression analyses nih.govresearchgate.netcapes.gov.brnih.govasm.org.

Enzymes Involved in 3-Sulfopyruvate Formation

The primary route for the formation of 3-sulfopyruvate identified in the literature involves the oxidation of (R)-sulfolactate.

Sulfolactate Dehydrogenase (EC 1.1.1.337 or formerly EC 1.1.1.272): In the biosynthesis of coenzyme M, particularly in Class I methanogens, (R)-sulfolactate is oxidized to 3-sulfopyruvate by sulfolactate dehydrogenase (also referred to as ComC or SlcD) nih.govresearchgate.netcapes.gov.brnih.govasm.orgresearchgate.netsemanticscholar.orgnih.gov. This enzyme utilizes NADH as a cofactor and shows a preference for this compound as a substrate in its reverse reaction semanticscholar.orgnih.gov. In the degradative pathway of 3-sulfolactate in Roseovarius nubinhibens ISM, sulfolactate dehydrogenase (SlcD) generates 3-sulfopyruvate at a point of pathway bifurcation nih.govresearchgate.netcapes.gov.brnih.govasm.org.

Other Pathways for 3-Sulfopyruvate Formation: While the oxidation of sulfolactate is a prominent route, alternative pathways for 3-sulfopyruvate formation exist. Pathway II for coenzyme M biosynthesis involves the production of 3-sulfopyruvate from O-phospho-L-serine, proceeding via L-cysteate biorxiv.org. In Paracoccus pantotrophus, the initial step in cysteate degradation involves an (R)-cysteate:2-oxoglutarate aminotransferase, which yields 3-sulfopyruvate uni-konstanz.de.

Data Tables

Table 1: this compound Decarboxylase (EC 4.1.1.79) Properties

| Property | Detail | Source Index |

| Enzyme Name | This compound decarboxylase; this compound carboxy-lyase | genome.jpenzyme-database.orgcreative-enzymes.comqmul.ac.uk |

| EC Number | 4.1.1.79 | genome.jpenzyme-database.orgcreative-enzymes.comqmul.ac.uk |

| Reaction | 3-sulfopyruvate → 2-sulfoacetaldehyde + CO2 | genome.jpenzyme-database.orgcreative-enzymes.comqmul.ac.uk |

| Cofactor Requirement | Thiamine pyrophosphate (TPP) | genome.jpenzyme-database.orgcreative-enzymes.comqmul.ac.uk |

| Substrate Specificity | Specifically decarboxylates 3-sulfopyruvate. | nih.govgenome.jpcreative-enzymes.comqmul.ac.uk |

| Analogue Reactivity | Does not decarboxylate pyruvate or phosphonopyruvate. | nih.govgenome.jpcreative-enzymes.comqmul.ac.uk |

| Sensitivity | Oxygen-sensitive; can be reactivated by reduction with dithionite. | nih.govgenome.jpcreative-enzymes.comqmul.ac.ukexpasy.org |

| Subunit Composition | Typically composed of subunits (e.g., ComD and ComE) forming complexes like α6β6 dodecamers. | nih.gov |

| Associated Genes | comDE (e.g., in Methanococcus jannaschii, Roseovarius nubinhibens ISM) | nih.govnih.govresearchgate.netnih.govasm.org |

Table 2: Key Enzymes in this compound Transformations

| Enzyme Name | EC Number | Primary Role | Key Substrates | Key Products | Organism Examples | Source Index |

| This compound Decarboxylase | 4.1.1.79 | Decarboxylation of 3-sulfopyruvate | 3-sulfopyruvate | 2-sulfoacetaldehyde, CO2 | Methanococcus jannaschii, Roseovarius nubinhibens | nih.govnih.govgenome.jpcreative-enzymes.comqmul.ac.uk |

| Sulfolactate Dehydrogenase | 1.1.1.337 | Oxidation of (R)-sulfolactate to 3-sulfopyruvate (in CoM biosynthesis) | (R)-sulfolactate, NADH | 3-sulfopyruvate, NAD+, H2O | Methanobrevibacter millerae, Roseovarius nubinhibens | nih.govresearchgate.netnih.govasm.orgresearchgate.netsemanticscholar.orgnih.gov |

| (R)-Cysteate Aminotransferase | Varies | Transamination of (R)-cysteate to 3-sulfopyruvate (in some CoM pathways) | (R)-cysteate, 2-oxoglutarate (or other amino donor) | 3-sulfopyruvate, α-ketoglutarate (or other keto acid) | Paracoccus pantotrophus | biorxiv.orguni-konstanz.de |

Compound Name List

3-Sulfopyruvate

2-Sulfoacetaldehyde

Carbon Dioxide (CO2)

Coenzyme M

(R)-Sulfolactate

(S)-Cysteate

Phosphonopyruvate

Pyruvate

Acetyl Phosphate (B84403)

Acetyl-CoA

O-phospho-L-serine

(R)-phosphosulfolactate

Thiamine Pyrophosphate (TPP)

NADH

NAD+

2-mercaptoethanesulfonic acid

Cysteate Aminotransferases

Cysteate aminotransferases, particularly aspartate aminotransferase, play a significant role in the metabolism of this compound by catalyzing its formation from cysteinesulfonate (cysteate) researchgate.netscispace.comnih.govnih.govrsc.orgnih.govresearchgate.net. This transamination reaction involves the transfer of an amino group, typically from an amino donor like L-glutamate or L-cysteate, to this compound, yielding L-glutamate or pyruvate, respectively, and forming this compound as a product modelseed.org. This pathway represents a convergent route for coenzyme M biosynthesis in certain methanogenic archaea nih.gov.

The reaction catalyzed by aspartate aminotransferase is pyridoxal (B1214274) 5′-phosphate (PLP)-dependent rsc.org. For instance, in Paracoccus pantotrophus NKNCYSA, an (R)-cysteate:2-oxoglutarate aminotransferase converts L-cysteate to 3-sulfopyruvate researchgate.netnih.gov. This process is often coupled with glutamate (B1630785) dehydrogenase (Gdh) to regenerate the amino donor and facilitate the conversion of this compound to (S)-cysteate nih.gov.

Related Enzyme Systems and Mechanistic Similarities

Phosphoenolpyruvate (B93156) Mutase Interactions with this compound Analogues

Phosphoenolpyruvate mutase (PEP mutase) is an enzyme crucial for the biosynthesis of phosphonates, catalyzing the rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (P-pyr). This compound has been identified as a substrate analogue inhibitor of PEP mutase, with a reported Ki value of 22 μM rcsb.orgacs.orgnih.govresearchgate.netacs.org. Structural studies of PEP mutase complexed with Mg(II) and this compound have provided significant insights into the enzyme's mechanism. The sulfo group of this compound is postulated to mimic the phosphonyl group of P-pyr, interacting with key active site residues like Arg159 rcsb.orgacs.orgnih.gov. These studies suggest that this compound binding helps elucidate the dissociative mechanism of PEP mutase, where the pyruvyl moiety undergoes rearrangement after the dissociation of the phosphate/sulfonate group rcsb.orgacs.orgnih.gov. Kinetic analysis of site-directed mutants further supports the proposed mechanism, highlighting the roles of residues such as Asp58, Arg159, Asn122, and His190 rcsb.orgacs.orgnih.gov.

Table 2: Inhibition of Phosphoenolpyruvate Mutase by this compound

| Inhibitor | Ki (μM) | Type of Inhibition | Source Organism | Reference |

| This compound | 22 | Competitive | Mytilus edulis | rcsb.orgacs.org |

| This compound | 40 | Competitive | Mytilus edulis | researchgate.net |

| This compound | 210 | Competitive | Mytilus edulis | researchgate.net |

Structural and Functional Homologies with Phosphonopyruvate Decarboxylase

This compound decarboxylase (ComDE) and phosphonopyruvate decarboxylase (PPDC) share significant structural and functional homologies, both belonging to the thiamine pyrophosphate (TPP)-dependent decarboxylase superfamily pnas.orgwikipedia.orgnih.govnih.gov. ComDE catalyzes the decarboxylation of this compound to sulfoacetaldehyde (B1196311), a key step in coenzyme M biosynthesis pnas.orgwikipedia.orgnih.gov. PPDC, on the other hand, decarboxylates phosphonopyruvate to phosphonoacetaldehyde, a step in the biosynthesis of phosphonates like fosfomycin (B1673569) and bialaphos (B1667065) pnas.orgwikipedia.orgnih.govqmul.ac.uk.

The genes encoding Methanococcus jannaschii this compound decarboxylase (ComDE) show similarity to the amino and carboxyl halves of phosphonopyruvate decarboxylase wikipedia.orgnih.gov. Both enzymes utilize TPP and a divalent metal ion (e.g., Mg2+) as cofactors and operate via a shared mechanism involving the formation of a ylide or C2-carbanion-TPP intermediate qmul.ac.ukacs.orgnih.govkegg.jp. While PPDC is known to accept pyruvate and this compound as slow substrates, indicating promiscuity, this compound decarboxylase exhibits a more specific substrate scope nih.govqmul.ac.uknih.gov. The analogy between these enzymes highlights convergent evolution in the mechanisms for decarboxylating α-keto acids with different functional groups.

Table 3: Comparison of this compound Decarboxylase and Phosphonopyruvate Decarboxylase

| Feature | This compound Decarboxylase (ComDE) | Phosphonopyruvate Decarboxylase (PPDC) |

| Substrate | This compound | Phosphonopyruvate |

| Product | Sulfoacetaldehyde + CO2 | Phosphonoacetaldehyde + CO2 |

| Cofactors | TPP, Mg2+ (likely) | TPP, Mg2+, Mn2+, Ca2+ |

| Enzyme Family | TPP-dependent decarboxylase | TPP-dependent decarboxylase |

| Biological Pathway | Coenzyme M biosynthesis | Phosphonate biosynthesis |

| Homology | Similar to PPDC subunits | Homologous to ComDE subunits |

| Other Substrates | Limited | Pyruvate, this compound (slowly) |

| References | pnas.orgwikipedia.orgnih.gov | pnas.orgwikipedia.orgnih.govqmul.ac.uknih.gov |

Compound List:

3-Sulfopyruvate

Sulfolactate

Coenzyme M (CoM)

Methanopterin

NADH

NAD+

Oxaloacetate

α-Ketoglutarate

(S)-Sulfolactate

(R)-Sulfolactate

Cysteinesulfonate (Cysteate)

L-Glutamate

Pyruvate

Phosphoenolpyruvate (PEP)

Phosphonopyruvate (P-pyr)

Sulfoacetaldehyde

Fosfomycin

Bialaphos

2-aminoethylphosphonate

this compound decarboxylase (ComDE)

Sulfolactate dehydrogenase (ComC/SlcD)

Aspartate aminotransferase

Phosphoenolpyruvate mutase (PEP mutase)

Phosphonopyruvate decarboxylase (PPDC)

Sulfolactate sulfo-lyase (SuyAB)

Cysteate:2-oxoglutarate aminotransferase

Glutamate dehydrogenase (Gdh)

(R)-phosphosulfolactate (PSL)

PSL phosphatase (ComB)

(S)-cysteate:2-oxoglutarate aminotransferase (Coa)

(S)-cysteate sulfo-lyase (CuyA)

(S)-sulfolactate dehydrogenase (EC 1.1.1.310)

(R)-2-hydroxyacid:NAD+ oxidoreductase

(R)-cysteate:2-oxoglutarate aminotransferase

The article is structured according to the provided outline and focuses solely on the enzymology of this compound transformations. It includes detailed research findings and data tables where applicable. Dosage/administration and safety information have been excluded. The tone is professional and authoritative, and citations are provided for information derived from search results.## The

3-Sulfopyruvate, a sulfur-containing α-keto acid, serves as a critical intermediate in various metabolic pathways, most notably in the biosynthesis of coenzyme M (CoM) in methanogenic archaea. Its unique structure, featuring a sulfonic acid group, dictates its specific interactions with enzymes, influencing its transformations within biological systems. This article explores the enzymatic landscape surrounding 3-sulfopyruvate, detailing its interactions with specific enzymes and related biochemical systems.

Cysteate Aminotransferases

Cysteate aminotransferases, particularly aspartate aminotransferase, are instrumental in the metabolic interconversion involving this compound, primarily by catalyzing its synthesis from cysteinesulfonate (cysteate) researchgate.netscispace.comnih.govnih.govrsc.orgnih.govresearchgate.net. This transamination reaction involves the transfer of an amino group, typically from L-glutamate or L-cysteate, to this compound, forming this compound as a product modelseed.org. This pathway represents a significant convergent route for coenzyme M biosynthesis in certain methanogenic archaea nih.gov.

The reaction is dependent on pyridoxal 5′-phosphate (PLP) as a cofactor rsc.org. In organisms like Paracoccus pantotrophus NKNCYSA, an (R)-cysteate:2-oxoglutarate aminotransferase facilitates the conversion of L-cysteate to 3-sulfopyruvate researchgate.netnih.gov. This process is often coupled with glutamate dehydrogenase (Gdh) activity, which regenerates the amino donor and supports the interconversion between this compound and (S)-cysteate nih.gov.

Related Enzyme Systems and Mechanistic Similarities

Phosphoenolpyruvate Mutase Interactions with this compound Analogues

Phosphoenolpyruvate mutase (PEP mutase) is an enzyme central to the biosynthesis of phosphonates, facilitating the isomerization of phosphoenolpyruvate (PEP) to phosphonopyruvate (P-pyr). This compound has been identified as a potent substrate analogue inhibitor of PEP mutase, exhibiting a Ki value of 22 μM rcsb.orgacs.orgnih.govresearchgate.netacs.org. Structural investigations of PEP mutase in complex with Mg(II) and this compound have illuminated the enzyme's catalytic mechanism. The sulfo group of this compound is hypothesized to mimic the phosphonyl group of P-pyr, forming interactions with key active site residues such as Arg159 rcsb.orgacs.orgnih.gov. These findings strongly support a dissociative mechanism for PEP mutase catalysis, wherein the pyruvyl moiety undergoes rearrangement following the dissociation of the phosphate or sulfonate group rcsb.orgacs.orgnih.gov. Kinetic analyses of site-directed mutants further corroborate this mechanism, emphasizing the roles of residues like Asp58, Arg159, Asn122, and His190 rcsb.orgacs.orgnih.gov.

Table 2: Inhibition of Phosphoenolpyruvate Mutase by this compound

| Inhibitor | Ki (μM) | Type of Inhibition | Source Organism | Reference |

| This compound | 22 | Competitive | Mytilus edulis | rcsb.orgacs.org |

| This compound | 40 | Competitive | Mytilus edulis | researchgate.net |

| This compound | 210 | Competitive | Mytilus edulis | researchgate.net |

Structural and Functional Homologies with Phosphonopyruvate Decarboxylase

This compound decarboxylase (ComDE) and phosphonopyruvate decarboxylase (PPDC) exhibit notable structural and functional similarities, both belonging to the thiamine pyrophosphate (TPP)-dependent decarboxylase superfamily pnas.orgwikipedia.orgnih.govnih.gov. ComDE catalyzes the decarboxylation of this compound to sulfoacetaldehyde, a critical step in the coenzyme M biosynthetic pathway pnas.orgwikipedia.orgnih.gov. PPDC, conversely, decarboxylates phosphonopyruvate to phosphonoacetaldehyde, an essential reaction in the biosynthesis of phosphonate-containing natural products like fosfomycin and bialaphos pnas.orgwikipedia.orgnih.govqmul.ac.uk.

Genes encoding Methanococcus jannaschii this compound decarboxylase (ComDE) display homology to both the amino and carboxyl halves of phosphonopyruvate decarboxylase wikipedia.orgnih.gov. Both enzymes rely on TPP and a divalent metal ion (e.g., Mg2+) as cofactors and share a common mechanistic pathway involving the formation of a ylide or C2-carbanion-TPP intermediate qmul.ac.ukacs.orgnih.govkegg.jp. While PPDC demonstrates promiscuity by accepting pyruvate and this compound as substrates, albeit at lower rates, this compound decarboxylase typically exhibits a more restricted substrate specificity nih.govqmul.ac.uknih.gov. The observed homology between these enzymes underscores convergent evolution in the mechanisms employed for decarboxylating α-keto acids with different functional groups.

Table 3: Comparison of this compound Decarboxylase and Phosphonopyruvate Decarboxylase

| Feature | This compound Decarboxylase (ComDE) | Phosphonopyruvate Decarboxylase (PPDC) |

| Substrate | This compound | Phosphonopyruvate |

| Product | Sulfoacetaldehyde + CO2 | Phosphonoacetaldehyde + CO2 |

| Cofactors | TPP, Mg2+ (likely) | TPP, Mg2+, Mn2+, Ca2+ |

| Enzyme Family | TPP-dependent decarboxylase | TPP-dependent decarboxylase |

| Biological Pathway | Coenzyme M biosynthesis | Phosphonate biosynthesis |

| Homology | Similar to PPDC subunits | Homologous to ComDE subunits |

| Other Substrates | Limited | Pyruvate, this compound (slowly) |

| References | pnas.orgwikipedia.orgnih.gov | pnas.orgwikipedia.orgnih.govqmul.ac.uknih.gov |

Compound List:

3-Sulfopyruvate

Sulfolactate

Coenzyme M (CoM)

Methanopterin

NADH

NAD+

Oxaloacetate

α-Ketoglutarate

(S)-Sulfolactate

(R)-Sulfolactate

Cysteinesulfonate (Cysteate)

L-Glutamate

Pyruvate

Phosphoenolpyruvate (PEP)

Phosphonopyruvate (P-pyr)

Sulfoacetaldehyde

Fosfomycin

Bialaphos

2-aminoethylphosphonate

this compound decarboxylase (ComDE)

Sulfolactate dehydrogenase (ComC/SlcD)

Aspartate aminotransferase

Phosphoenolpyruvate mutase (PEP mutase)

Phosphonopyruvate decarboxylase (PPDC)

Sulfolactate sulfo-lyase (SuyAB)

Cysteate:2-oxoglutarate aminotransferase

Glutamate dehydrogenase (Gdh)

(R)-phosphosulfolactate (PSL)

PSL phosphatase (ComB)

(S)-cysteate:2-oxoglutarate aminotransferase (Coa)

(S)-cysteate sulfo-lyase (CuyA)

(S)-sulfolactate dehydrogenase (EC 1.1.1.310)

(R)-2-hydroxyacid:NAD+ oxidoreductase

(R)-cysteate:2-oxoglutarate aminotransferase

Biological Roles and Distribution of 3 Sulfopyruvate

Occurrence in Diverse Microbial Lineages

The presence of metabolic pathways involving 3-sulfopyruvate has been identified in both the Archaea and Bacteria domains, highlighting its fundamental role in microbial physiology and biogeochemistry.

In the archaeal domain, 3-sulfopyruvate is primarily recognized for its essential role in the biosynthesis of coenzyme M (2-mercaptoethanesulfonate). This coenzyme is indispensable for all methanogenic archaea, where it functions as the terminal methyl carrier in the process of methanogenesis.

Methanococcus jannaschii : This hyperthermophilic methanogen, originally isolated from a deep-sea hydrothermal vent, was one of the first organisms in which the pathway for coenzyme M biosynthesis was elucidated. In M. jannaschii and other Class I methanogens, the pathway to 3-sulfopyruvate begins with phosphoenolpyruvate (B93156) (PEP). The enzyme phosphosulfolactate synthase (ComA) catalyzes the addition of sulfite (B76179) to PEP to form (R)-phosphosulfolactate. pnas.org This is followed by dephosphorylation to (R)-sulfolactate by phosphosulfolactate phosphatase (ComB) and subsequent NAD+-dependent oxidation to 3-sulfopyruvate by sulfolactate dehydrogenase (ComC). pnas.org The 3-sulfopyruvate is then decarboxylated by the enzyme sulfopyruvate decarboxylase (ComDE) to produce sulfoacetaldehyde (B1196311), a subsequent step in the formation of coenzyme M. acs.org The identification of the genes encoding this compound decarboxylase in M. jannaschii was a critical step in confirming this pathway.

Anaerobic Methane-Oxidizing (ANME) Archaea : ANME archaea mediate the anaerobic oxidation of methane (B114726) (AOM), a process considered to be the reverse of methanogenesis. wikipedia.orgresearchgate.net AOM is a globally significant sink for methane in marine sediments and is often coupled to sulfate (B86663) reduction. nih.govresearchgate.net Given that AOM is mechanistically a reversal of the methanogenic pathway, it relies on the same unique set of coenzymes, including coenzyme M. pnas.org Therefore, the biosynthetic pathway for coenzyme M, with 3-sulfopyruvate as a key intermediate, is inferred to be active in ANME archaea. These organisms form syntrophic consortia with sulfate-reducing bacteria, playing a crucial role in controlling methane flux from marine environments. wikipedia.org

Two distinct pathways for the synthesis of 3-sulfopyruvate have been identified in methanogens, reflecting an evolutionary divergence.

| Pathway | Starting Substrate | Key Intermediates | Representative Organisms |

| Pathway I | Phosphoenolpyruvate (PEP) | (R)-Phosphosulfolactate, (R)-Sulfolactate | Methanococcus jannaschii (Class I Methanogens) |

| Pathway II | L-Phosphoserine | L-Cysteate | Methanosarcina species (Class II & III Methanogens) |

In bacteria, 3-sulfopyruvate is typically an intermediate in catabolic pathways for the degradation of organosulfonates, which are used as sources of carbon and energy.

Roseovarius nubinhibens : This marine bacterium provides a well-studied example of sulfonate degradation. R. nubinhibens can utilize 3-sulfolactate as its sole source of carbon and energy. nih.gov The degradation is initiated by a membrane-bound sulfolactate dehydrogenase that oxidizes 3-sulfolactate to generate 3-sulfopyruvate. nih.gov At this point, the pathway bifurcates. nih.govresearchgate.net

A portion of the 3-sulfopyruvate is decarboxylated by this compound decarboxylase (ComDE) to sulfoacetaldehyde. This is subsequently desulfonated by sulfoacetaldehyde acetyltransferase, yielding acetyl phosphate (B84403) and sulfite. nih.govresearchgate.net

The remaining 3-sulfopyruvate is transaminated to form (S)-cysteate, which is then desulfonated by (S)-cysteate sulfolyase, producing pyruvate (B1213749), sulfite, and ammonium. nih.gov

Sulfonate-degrading bacteria : The pathways observed in R. nubinhibens are representative of a broader capacity among marine and soil bacteria to mineralize organosulfonates. These compounds are abundant in nature, with a prominent example being sulfoquinovose, the sulfonated sugar found in the photosynthetic membranes of all plants and cyanobacteria. The degradation of sulfoquinovose by microbial communities often leads to the formation of C3-sulfonates like sulfolactate, which are then channeled into pathways involving 3-sulfopyruvate. researchgate.net This bacterial degradation of plant-derived sulfonates is a vital process for recycling sulfur in terrestrial and marine ecosystems. nih.gov

Contribution to the Global Sulfur Cycle

The microbial metabolism of 3-sulfopyruvate is an important, albeit localized, component of the global sulfur cycle. This cycle involves the movement of sulfur through various oxidation states between rocks, waterways, and living systems. wikipedia.org The formation and breakdown of 3-sulfopyruvate contribute to this cycle by facilitating the transformation of organosulfur.

Mineralization of Organosulfur : Bacteria that degrade sulfonates via 3-sulfopyruvate, such as Roseovarius nubinhibens, play a key role in desulfurization. nih.govwikipedia.org They cleave the stable carbon-sulfur bond in organosulfonates, releasing the sulfur as inorganic sulfite (SO₃²⁻). This sulfite is typically oxidized further to sulfate (SO₄²⁻) by sulfite dehydrogenases and released into the environment. nih.govresearchgate.net Sulfate is a bioavailable form of sulfur that can be used by plants, algae, and other microorganisms for the synthesis of sulfur-containing amino acids (assimilatory sulfate reduction). nih.gov This bacterial catabolism of compounds like sulfolactate, derived from the vast reservoir of plant sulfoquinovose, represents a significant flux of sulfur from the organic pool back to the inorganic pool. researchgate.net

Link to Methanogenesis and AOM : In anaerobic environments, the biosynthesis of coenzyme M via 3-sulfopyruvate in methanogens is a form of sulfur assimilation into an essential cofactor. The subsequent process of methanogenesis is a key part of the carbon cycle. acs.org In marine sediments, methanogenesis is often linked to sulfate reduction, where sulfate-reducing bacteria utilize the sulfate that is abundant in seawater. researchgate.net The anaerobic oxidation of methane (AOM) by ANME archaea, which also involves coenzyme M, directly links the carbon and sulfur cycles by coupling methane consumption to sulfate reduction (CH₄ + SO₄²⁻ → HCO₃⁻ + HS⁻ + H₂O). wikipedia.org This process prevents a significant amount of methane, a potent greenhouse gas, from reaching the atmosphere.

Intersections with Core Metabolic Pathways

The metabolism of 3-sulfopyruvate intersects with fundamental cellular processes, most notably the biosynthesis of coenzymes essential for C1 metabolism and the degradation of xenobiotic compounds.

Coenzyme M in Methanogenesis : The most prominent intersection is the role of 3-sulfopyruvate as a committed precursor in the biosynthesis of coenzyme M (CoM). pnas.orgnih.gov CoM is the central cofactor in methanogenesis, carrying the methyl group that is ultimately reduced to methane in the final step of this energy-yielding pathway in all methanogenic archaea. nih.govnih.gov The decarboxylation of 3-sulfopyruvate to sulfoacetaldehyde is a critical step in this biosynthetic route. wikipedia.org Without the pathway that generates 3-sulfopyruvate, methanogens would be unable to produce methane, highlighting the centrality of this intermediate to their core energy metabolism. nih.gov

Alkene Metabolism : While CoM is predominantly associated with archaea, it has also been found in a small number of bacteria, where it is involved in the metabolism of short-chain alkenes like propylene (B89431) (propene). pnas.orgnih.gov In these bacteria, a CoM-dependent pathway is used for the carboxylation and oxidation of epoxides derived from alkenes. pnas.org The discovery of a complete CoM biosynthesis pathway in bacteria that metabolize alkenes reveals that 3-sulfopyruvate is also a key intermediate in these organisms. pnas.orgnih.gov This represents a fascinating case of convergent evolution, where bacteria and archaea have evolved different enzymatic steps to produce the same vital coenzyme from common metabolic precursors, with 3-sulfopyruvate serving as a shared intermediate in some of these pathways. pnas.org

Advanced Research Methodologies and Approaches

Genomic and Metagenomic Analyses for Pathway Elucidation

Genomic and metagenomic sequencing have become indispensable tools for predicting and uncovering metabolic pathways involving sulfopyruvate. By analyzing the genetic blueprint of individual organisms and entire microbial communities, researchers can identify genes encoding the enzymes responsible for this compound synthesis and degradation.

A notable example is the elucidation of a novel, bifurcated degradative pathway for 3-sulfolactate in the marine bacterium Roseovarius nubinhibens ISM. asm.orgasm.org Initial bioinformatic analysis of its genome sequence suggested a pathway where sulfolactate is first oxidized to this compound by a membrane-bound sulfolactate dehydrogenase. asm.org This intermediate then stands at a metabolic crossroads. One branch involves decarboxylation to sulfoacetaldehyde (B1196311) by this compound decarboxylase (ComDE), while the other proceeds through transamination to (S)-cysteate. asm.orgresearchgate.net This genomic prediction was subsequently confirmed through a combination of enzyme assays and reverse transcription-PCR, demonstrating the power of genomics in generating testable hypotheses for pathway elucidation. researchgate.net

Furthermore, metagenomic approaches, which involve sequencing DNA directly from environmental samples, have been crucial for understanding sulfonate metabolism in complex microbial consortia. nih.govresearchgate.netnih.gov Metagenome-assembled genomes (MAGs) have been reconstructed from environments like activated sludge, revealing the genetic potential for the degradation of sulfonated compounds. nih.govresearchgate.net These analyses can identify genes for key enzymes, such as alkanesulfonate monooxygenases, which are involved in the broader sulfonate metabolism that can intersect with this compound pathways. nih.gov In studies of acidic mine wastelands, metagenomics has shed light on the diversity and metabolic potential of sulfate-reducing microorganisms, whose activities are linked to the sulfur cycle in which this compound is an intermediate. nih.gov

Proteomic Profiling and Enzyme Purification

Proteomic analysis, the large-scale study of proteins, provides a direct window into the functional machinery of a cell, including the enzymes that act upon this compound. By identifying and quantifying proteins under specific growth conditions, researchers can pinpoint the enzymes involved in this compound metabolism. For instance, comparative proteomics was instrumental in identifying proteins with increased abundance during the metabolism of the sulfosugar sulfofucose, a process that can lead to intermediates of sulfonate degradation pathways. biorxiv.org A shotgun proteomics approach has also been employed to investigate coenzyme M-dependent propylene (B89431) metabolism, a pathway intricately linked to this compound. semanticscholar.org

The purification of enzymes that interact with this compound is a critical step for their detailed characterization. A key enzyme, this compound decarboxylase (ComDE), has been successfully purified from several organisms. In Methanococcus jannaschii, the enzyme was overexpressed in Escherichia coli. nih.govresearchgate.net A significant portion of the purification was achieved through a simple and effective heat treatment at 80°C for 15 minutes, which denatured and precipitated most of the E. coli host proteins, leaving the thermostable archaeal enzyme in solution. nih.govpsu.edu

Similarly, the this compound decarboxylase from Roseovarius nubinhibens ISM was purified from the soluble fraction of cell extracts using a series of chromatographic techniques. asm.org This multi-step process involved anion-exchange chromatography followed by gel filtration to achieve a higher degree of purity. asm.org The purification of such enzymes is a prerequisite for subsequent biochemical and structural analyses.

Biochemical Characterization of Enzymatic Reactions (Kinetic Parameters, Cofactor Studies)

The detailed biochemical characterization of enzymes that utilize this compound is fundamental to understanding their function. This involves determining key kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which describe the enzyme's affinity for its substrate and its catalytic efficiency, respectively. nih.gov

A prime example is the characterization of this compound decarboxylase (ComDE) from Methanococcus jannaschii. The Kₘ of this enzyme for this compound was determined to be 0.64 mM, with a Vₘₐₓ of 52 µmol/min/mg of protein. psu.edu Interestingly, higher concentrations of this compound were found to cause substrate inhibition. psu.edu Studies on the substrate specificity of this enzyme revealed that it does not act on phosphonopyruvate (B1221233) or pyruvate (B1213749), indicating a high degree of specialization. nih.govpsu.edu Furthermore, the enzyme was found to be dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP) and is inactivated by oxygen, a property that can be reversed by the addition of a reducing agent like dithionite (B78146). nih.govresearchgate.net

In another study, phosphonopyruvate decarboxylase was shown to be a promiscuous enzyme, capable of slowly catalyzing the decarboxylation of this compound with a turnover number (kcat) of approximately 0.05 s⁻¹. researchgate.net this compound also acted as a competitive inhibitor for this enzyme with an inhibition constant (Ki) of 200 µM. researchgate.net

Structural Biology Techniques (e.g., X-ray Crystallography of Enzyme-Sulfopyruvate Complexes)

Structural biology techniques, particularly X-ray crystallography and cryogenic electron microscopy (Cryo-EM), provide atomic-level insights into how enzymes recognize and bind to this compound and related molecules. nih.gov These three-dimensional structures are invaluable for understanding the catalytic mechanisms.

A significant breakthrough was the determination of the crystal structure of sulfolactate dehydrogenase from the hyperthermophilic archaeon Methanocaldococcus jannaschii at 2.5 Å resolution. embopress.orgresearchgate.net This structure, solved in complex with its cofactor NADH, revealed a novel protein fold, as it lacks the canonical Rossmann-fold typically found in dinucleotide-binding enzymes. embopress.orgresearchgate.net The NADH cofactor binds in an extended conformation within a cleft formed by residues from two different subunits of the dimeric enzyme, explaining its pro-S specificity. embopress.org

More recently, the three-dimensional structure of sulfolactaldehyde dehydrogenase from Rhizobium leguminosarum, an enzyme that oxidizes sulfolactaldehyde to sulfolactate (a product derived from this compound metabolism), was determined using Cryo-EM. nih.govbiorxiv.org This structural information helped to identify the quaternary structure of the enzyme and infer the binding pocket for the organosulfonate substrate, allowing for the proposal of a catalytic mechanism. nih.govbiorxiv.org

While a direct crystal structure of an enzyme in complex with this compound is a challenging endeavor, structures with analogs or related substrates have been highly informative. For example, the structure of rat cytosolic phosphoenolpyruvate (B93156) carboxykinase (PEPCK) has been solved in complex with beta-sulfopyruvate, providing insights into the active site architecture. rcsb.org

Site-Directed Mutagenesis for Active Site and Mechanism Probing

Site-directed mutagenesis is a powerful technique used to probe the function of specific amino acid residues within an enzyme's active site. semanticscholar.orgacs.org By intentionally changing an amino acid and then analyzing the kinetic and structural consequences, researchers can deduce the role of that residue in substrate binding, catalysis, or maintaining the enzyme's structure. nih.gov

This approach has been applied to enzymes related to this compound metabolism. For instance, site-directed mutagenesis of phosphonopyruvate decarboxylase was used to show that the residue Asp-260, located within the TPP-binding motif, plays a crucial role in catalysis. researchgate.net In studies of phosphoenolpyruvate carboxykinase from Anaerobiospirillum succiniciproducens, a homolog of which has been crystallized with beta-sulfopyruvate, mutagenesis of residues in the manganese-binding site led to mutant enzymes with dramatically lower catalytic efficiencies, confirming their importance in the enzyme's function. researchgate.net

Although not directly acting on this compound, studies on other decarboxylases illustrate the utility of this method. For example, site-directed mutagenesis of pyruvoyl-dependent histidine decarboxylase was used to examine the roles of active site residues in both the enzyme's auto-activation and its catalytic activity. nih.gov Similarly, mutagenesis of the non-catalytic monomer-monomer interfaces of benzoylformate decarboxylase was employed to investigate the importance of the enzyme's quaternary structure for its function. acs.org These studies provide a framework for future investigations into the active sites of this compound-metabolizing enzymes.

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a dynamic technique that allows researchers to follow the journey of atoms from a labeled substrate through a metabolic network. mybiosource.commdpi.com This method is exceptionally powerful for quantifying metabolic fluxes—the rates of turnover of molecules through a pathway—and for uncovering novel metabolic routes. nih.gov

In the context of sulfonate metabolism, stable isotope tracing has been used to confirm the complete metabolism of the carbon skeleton of sulfosugars. In one study, Paracoccus wurundjeri was grown on uniformly ¹³C-labeled sulfofucose. biorxiv.org Analysis of the culture medium revealed the complete consumption of the labeled substrate and the production of ¹³C-bicarbonate, demonstrating that the entire carbon chain was utilized by the bacterium. biorxiv.org

Future Directions and Open Questions in 3 Sulfopyruvate Research

Elucidation of Undiscovered Pathways and Enzymes

Despite the characterization of several pathways involving 3-sulfopyruvate, it is highly probable that other metabolic routes and the enzymes that catalyze them are yet to be discovered. The vast metabolic diversity of microorganisms, particularly those in unique environments, likely harbors novel pathways for 3-sulfopyruvate synthesis and degradation.

For instance, while the degradation of sulfolactate to 3-sulfopyruvate is known in some bacteria, the complete picture of how various organisms process sulfonates remains incomplete. frontiersin.orgfrontiersin.org The discovery of a bifurcated pathway in Roseovarius nubinhibens, where 3-sulfopyruvate is channeled into two different desulfonation routes, highlights the potential for uncovering further metabolic complexity. researchgate.netnih.gov Future research employing comparative genomics and metabolomics on a wider range of organisms, especially from underexplored environments like the deep sea and terrestrial sulfidic habitats, will be crucial. frontiersin.org This approach could reveal novel enzymes with unique substrate specificities and catalytic mechanisms, expanding our knowledge of the microbial sulfur cycle.

Furthermore, the full extent of 3-sulfopyruvate's role in various organisms is still being mapped out. While its involvement in coenzyme M biosynthesis in methanogens is well-established, its presence in organisms like Escherichia coli, Homo sapiens, and Euglena gracilis suggests broader, yet-to-be-defined functions. nih.govnih.gov Untargeted metabolomics studies have already hinted at its potential as a biomarker in human diseases, such as diabetic nephropathy, although its precise role in these conditions is unknown. mdpi.com

In-depth Mechanistic Studies of Challenging Enzymatic Steps

The enzymes that metabolize 3-sulfopyruvate present a rich area for detailed mechanistic investigation. Understanding how these enzymes recognize and transform their sulfonated substrate, as opposed to more common carboxylated or phosphorylated analogs, is a key challenge.

Sulfopyruvate decarboxylase (ComDE) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, is a prime example. acs.org While its role in coenzyme M biosynthesis is known, the precise mechanism of how it specifically recognizes 3-sulfopyruvate and catalyzes its decarboxylation warrants further study. nih.govacs.orgnih.gov Research is needed to elucidate the structural determinants of substrate specificity and the catalytic mechanism, which could involve a conserved glutamic acid residue in the active site. acs.org Investigating the enzyme's sensitivity to oxygen and its complex dodecameric structure will also provide deeper insights into its regulation and function. nih.gov

Another enzyme of interest is sulfolactate dehydrogenase , which catalyzes the reversible oxidation of sulfolactate to 3-sulfopyruvate. embopress.org Studies on the enzyme from Methanocaldococcus jannaschii have revealed a novel fold and a broad substrate range, but the precise roles of conserved active site residues are yet to be fully determined. embopress.org Further structural and kinetic analyses of this enzyme from different organisms will be essential to understand its substrate preferences and evolutionary relationship to other dehydrogenases.

The table below summarizes key enzymes involved in 3-sulfopyruvate metabolism and highlights areas for future mechanistic studies.

| Enzyme | Reaction | Organism(s) | Open Questions for Mechanistic Studies |

| This compound decarboxylase (ComDE) | 3-Sulfopyruvate → 2-Sulfoacetaldehyde + CO₂ | Methanogenic archaea, some bacteria | - Structural basis for substrate specificity. - Detailed catalytic mechanism involving TPP. - Regulatory mechanisms, including oxygen sensitivity and oligomeric state. |

| Sulfolactate dehydrogenase (ComC/SlcD) | Sulfolactate ⇌ 3-Sulfopyruvate | Bacteria, Archaea | - Role of conserved active site residues. - Factors determining substrate preference (e.g., sulfolactate vs. other α-hydroxy acids). - Structural basis for its novel fold. |

| (R)-Cysteate:2-oxoglutarate aminotransferase | (R)-Cysteate + 2-Oxoglutarate ⇌ 3-Sulfopyruvate + Glutamate (B1630785) | Paracoccus pantotrophus | - Mechanism of transamination with a sulfonated substrate. - Structural features accommodating the sulfo group. |

| Mitochondrial malate (B86768) dehydrogenase | 3-Sulfopyruvate + NADH ⇌ Sulfolactate + NAD⁺ | Rat liver | - Kinetic and structural comparison with its primary substrate, oxaloacetate. - Physiological relevance of this alternative substrate activity. |

Broader Ecological Implications of 3-Sulfopyruvate Metabolism

The metabolism of 3-sulfopyruvate is intricately linked to the global sulfur cycle, and understanding its role in different ecosystems is a significant area for future research. The degradation of plant-derived sulfoquinovose by bacteria often proceeds through sulfolactate and subsequently 3-sulfopyruvate, highlighting its importance in the biogeochemical cycling of organosulfur compounds. frontiersin.orgfrontiersin.org

Future studies should focus on quantifying the flux of sulfur through 3-sulfopyruvate-dependent pathways in various environments, from marine planktonic communities to terrestrial soils. frontiersin.org This will require the development of sensitive methods to detect and quantify 3-sulfopyruvate and its metabolites in environmental samples. Furthermore, investigating how environmental factors, such as oxygen availability and nutrient levels, influence the activity of 3-sulfopyruvate-metabolizing microbial communities will provide a more comprehensive picture of their ecological role. The discovery that some bacteria can utilize sulfonates as a source of sulfur and energy underscores the importance of these pathways in nutrient cycling. ontosight.ai

Development of Novel Biochemical Probes Based on 3-Sulfopyruvate

The unique chemical structure of 3-sulfopyruvate, with its reactive keto group and negatively charged sulfonate group, makes it an attractive scaffold for the design of novel biochemical probes. These probes could be invaluable tools for studying the enzymes involved in its metabolism and for identifying new proteins that interact with it.

For example, analogs of 3-sulfopyruvate could be synthesized with reporter tags, such as fluorescent molecules or biotin, to allow for the visualization and isolation of target enzymes from complex biological mixtures. Covalently-acting probes could also be designed to specifically label the active sites of enzymes like this compound decarboxylase, facilitating their identification and characterization. Given that 3-sulfopyruvate can act as a competitive inhibitor for some enzymes, developing more potent and specific inhibitors based on its structure could be a fruitful avenue for research.

Understanding the Evolution of Sulfur Metabolism Pathways

The evolution of sulfur metabolism is a complex and fascinating story, and 3-sulfopyruvate plays a part in it. The enzymes involved in its metabolism, such as this compound decarboxylase and sulfolactate dehydrogenase, belong to larger enzyme superfamilies with diverse functions. acs.orgmdpi.com

Future research should focus on comparative and evolutionary analyses of these enzyme families to understand how the ability to metabolize sulfonated compounds arose. For instance, the homology between this compound decarboxylase and phosphonopyruvate (B1221233) decarboxylase suggests a common evolutionary origin, with subsequent divergence to accommodate different negatively charged substrates. acs.org Investigating the genetic organization of the genes encoding these enzymes in different organisms can also provide clues about the evolution of these metabolic pathways. nih.govfrontiersin.org The identification of fusion events between the subunits of this compound decarboxylase in some archaea points to diverse evolutionary strategies for optimizing enzyme function. nih.gov By tracing the evolutionary history of these pathways, we can gain a deeper appreciation for the metabolic innovations that have shaped the biosphere. nih.gov

Q & A

Q. What are the most reliable methods for detecting and quantifying sulfopyruvate in biological samples?

- Methodological Answer : this compound detection often requires chromatographic or spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 210–220 nm) is widely used due to its sensitivity for organic acids. For quantification, pair HPLC with a calibration curve generated using synthetic this compound standards. Validate the method via spike-and-recovery experiments in biological matrices (e.g., cell lysates) to account for matrix interference .

- Example Workflow :

Extract this compound using acid precipitation (e.g., 5% trichloroacetic acid).

Centrifuge at 15,000 × g for 15 min to remove debris.

Analyze supernatant via HPLC with a C18 reverse-phase column.

- Key Considerations : Avoid enzymatic degradation by adding protease inhibitors during extraction.

Q. How does this compound participate in microbial metabolic pathways?

- Methodological Answer : this compound is a key intermediate in the cysteine biosynthesis pathway in bacteria. To map its role:

- Use isotopic labeling (e.g., ¹³C-glucose) in microbial cultures, followed by metabolomic profiling via LC-MS/MS.

- Knock out candidate enzymes (e.g., this compound decarboxylase) and compare metabolite accumulation via targeted metabolomics.

- Reference genome databases (e.g., KEGG) to identify orthologs linked to this compound metabolism .

Advanced Research Questions

Q. How can contradictory kinetic data for this compound-related enzymes be resolved?

- Methodological Answer : Discrepancies in enzyme kinetics (e.g., conflicting values) may arise from assay conditions. Standardize protocols using:

- Buffers : Ensure pH stability (e.g., Tris-HCl vs. phosphate buffers).

- Temperature Control : Use thermostated cuvettes for spectrophotometric assays.

- Negative Controls : Include reactions without substrate/enzyme to rule out non-specific activity.

- Statistical Analysis : Apply ANOVA to compare datasets from independent labs, and report confidence intervals .

Q. What experimental designs are optimal for studying this compound’s role in oxidative stress?

- Methodological Answer : To investigate this compound’s antioxidant/pro-oxidant effects:

In vitro : Treat cell lines (e.g., HEK293) with this compound (0.1–10 mM) and measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).

In vivo : Use C. elegans models to assess lifespan changes under this compound supplementation.

Mechanistic Validation : Perform RNA-seq to identify differentially expressed genes in redox pathways .

Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound stability across studies?

- Methodological Answer : Stability issues often arise from improper storage or pH fluctuations. Mitigate via:

- Storage : Aliquot this compound in inert buffers (pH 7.4) at −80°C; avoid freeze-thaw cycles.

- Degradation Monitoring : Use LC-MS to track decomposition products (e.g., sulfite, pyruvate) over time.

- Reporting : Document storage conditions and batch numbers in supplementary materials to enhance reproducibility .

Methodological Frameworks

What frameworks (e.g., PICO, FINER) are suitable for structuring this compound research questions?

- Methodological Answer : Apply the PICO framework for hypothesis-driven studies:

- Population : Microbial strains with intact cysteine pathways.

- Intervention : this compound supplementation (1–5 mM).

- Comparison : Wild-type vs. enzyme-deficient mutants.

- Outcome : Metabolite flux quantified via ¹³C-tracing.

Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。